2H-Tetrazol-5-amine, 2-propyl-

Vue d'ensemble

Description

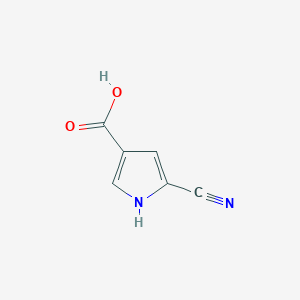

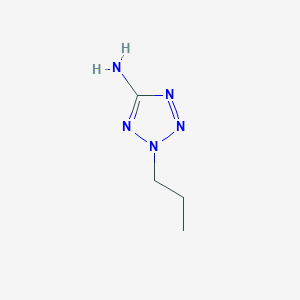

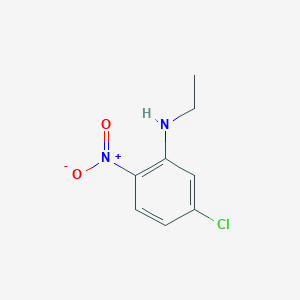

2H-Tetrazol-5-amine, 2-propyl- also known as PTZ, is a heterocyclic compound that has gained significant attention due to its diverse properties and applications in various fields of research and industry. It has a molecular formula of C4H9N5 and an average mass of 127.148 Da .

Synthesis Analysis

The synthesis of 2H-Tetrazol-5-amine, 2-propyl- can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of primary alcohols and aldehydes were treated with iodine in ammonia water under microwave irradiation to give the intermediate nitriles, which without isolation underwent [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines and tetrazoles in high yields .Molecular Structure Analysis

The molecular structure of 2H-Tetrazol-5-amine, 2-propyl- is characterized by a molecular formula of C4H9N5 and a monoisotopic mass of 127.085793 Da .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

2H-Tetrazol-5-amine, 2-propyl- has a molecular weight of 127.15 g/mol. It is a crystalline light yellow powder and odorless . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction .Mécanisme D'action

Target of Action

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . More research is needed to identify the specific targets of this compound.

Mode of Action

They are converted to an aldehyde derivative, but the reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .

Biochemical Pathways

It’s known that tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This suggests that it may interact with various biochemical pathways.

Pharmacokinetics

The compound is known to be a liquid at normal temperatures , which may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that some related compounds have shown significant cytotoxic effects . More research is needed to determine the specific effects of this compound.

Action Environment

It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action may be influenced by the chemical environment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2H-Tetrazol-5-amine, 2-propyl- in lab experiments is its high purity and yield, which makes it easy to obtain and work with. Additionally, its unique properties and potential applications make it a valuable tool for scientific research. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored and controlled in experiments.

Orientations Futures

There are many potential future directions for research involving 2H-Tetrazol-5-amine, 2-propyl-. Some possible areas of investigation include its use as a therapeutic agent for cancer and other diseases, its potential as a fluorescent probe for imaging applications, and its role in modulating specific signaling pathways in cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity in vivo.

Applications De Recherche Scientifique

2H-Tetrazol-5-amine, 2-propyl- has been found to have a wide range of potential applications in scientific research. It has been studied for its antibacterial, antifungal, and antiviral properties, as well as its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, it has been investigated for its potential as a fluorescent probe for imaging applications.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2H-Tetrazol-5-amine, 2-propyl- acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions

Molecular Mechanism

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

Propriétés

IUPAC Name |

2-propyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-2-3-9-7-4(5)6-8-9/h2-3H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHVXTQXNWCMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1N=C(N=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397935 | |

| Record name | 2H-Tetrazol-5-amine, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145181-98-2 | |

| Record name | 2H-Tetrazol-5-amine, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline trihydrochloride](/img/structure/B3378592.png)